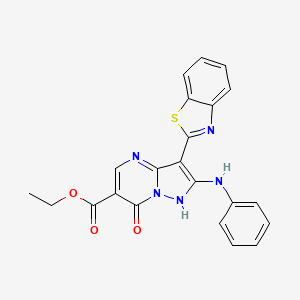![molecular formula C35H34N4 B12407898 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile is a complex organic compound with the molecular formula C35H34N4 and a molecular weight of 510.67 g/mol This compound is characterized by its unique structure, which includes a quinoline core, a carbazole moiety, and a propanedinitrile group
準備方法
The synthesis of 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the carbazole moiety: The carbazole unit can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of carbazole reacts with a halogenated quinoline intermediate.
Formation of the ethenyl linkage: This step involves a Heck reaction, where the carbazole-substituted quinoline undergoes a palladium-catalyzed coupling with an appropriate alkene.
Addition of the propanedinitrile group:
化学反応の分析
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline or carbazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, where nucleophiles such as amines or alcohols can replace the nitrile group to form amides or esters.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck couplings, to introduce additional functional groups or extend the conjugated system.
科学的研究の応用
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile has several scientific research applications, including:
Organic Electronics: The compound’s conjugated structure makes it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: The compound can be used as a fluorescent probe for studying biological processes, such as protein-ligand interactions or cellular imaging.
Medicinal Chemistry: The compound’s unique structure allows it to be explored as a potential therapeutic agent, particularly in the development of anticancer or antimicrobial drugs.
Materials Science: The compound can be used in the development of advanced materials, such as conductive polymers or nanomaterials, due to its electronic properties.
作用機序
The mechanism of action of 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s conjugated structure allows it to participate in electron transfer processes, which can influence cellular signaling pathways or oxidative stress responses .
類似化合物との比較
Similar compounds to 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile include:
2-[1-ethyl-2-[(E)-2-(9-octylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has an octyl group instead of a heptyl group, which may influence its solubility and electronic properties.
2-[1-ethyl-2-[(E)-2-(9-hexylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has a hexyl group, which may result in different physical and chemical properties compared to the heptyl derivative.
2-[1-ethyl-2-[(E)-2-(9-decylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has a decyl group, which may affect its stability and reactivity.
These similar compounds highlight the importance of the alkyl chain length in determining the properties and applications of the compound.
特性
分子式 |
C35H34N4 |
|---|---|
分子量 |
510.7 g/mol |
IUPAC名 |
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C35H34N4/c1-3-5-6-7-12-21-39-34-16-11-9-14-30(34)32-22-26(18-20-35(32)39)17-19-28-23-31(27(24-36)25-37)29-13-8-10-15-33(29)38(28)4-2/h8-11,13-20,22-23H,3-7,12,21H2,1-2H3/b19-17+ |
InChIキー |
HAPKNFIPFCFLNC-HTXNQAPBSA-N |
異性体SMILES |
CCCCCCCN1C2=C(C=C(C=C2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CC)C5=CC=CC=C51 |
正規SMILES |
CCCCCCCN1C2=C(C=C(C=C2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CC)C5=CC=CC=C51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


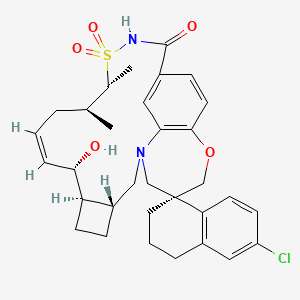
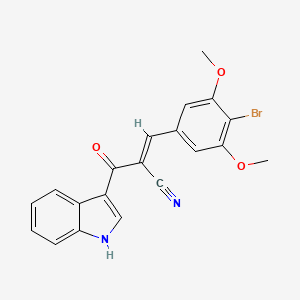
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
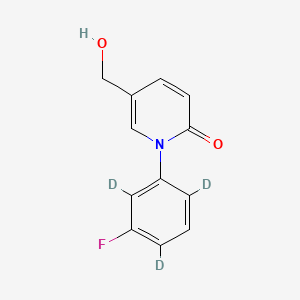

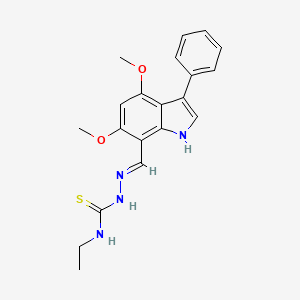
![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
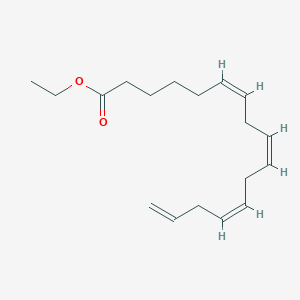
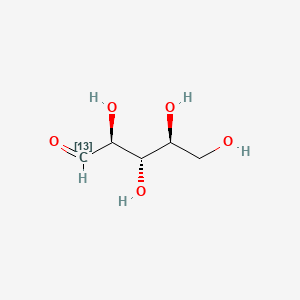
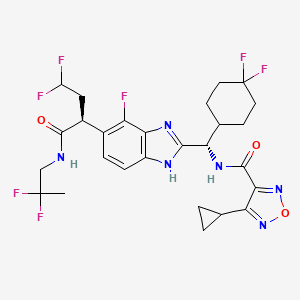
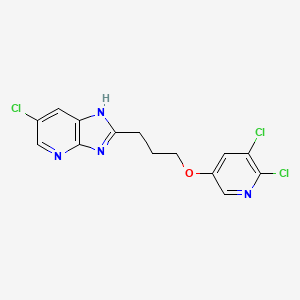
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
